molecular formula C16H13N3O4 B5776397 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5776397
M. Wt: 311.29 g/mol
InChI Key: RONZPNHPAPIMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide, also known as DPA-714, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), which is located on the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cell death.

Mechanism of Action

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide binds to TSPO on the outer mitochondrial membrane of cells, leading to a cascade of cellular events that ultimately result in its therapeutic effects. TSPO is involved in the regulation of mitochondrial function, including the transport of cholesterol into the mitochondria for steroid synthesis. TSPO is also involved in the regulation of cellular apoptosis and inflammation. By binding to TSPO, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide can modulate these processes and have therapeutic effects.
Biochemical and Physiological Effects:
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, reducing oxidative stress, and promoting neuroprotection. In animal models of neurodegenerative diseases, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and promote the survival of neurons. In animal models of cancer, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has several advantages for lab experiments, including its high purity, high yield, and selective binding to TSPO. However, there are also limitations to its use, including its cost and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide, including its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide and its effects on mitochondrial function. Finally, the development of more selective TSPO ligands could lead to the development of more effective therapies for a variety of diseases.

Synthesis Methods

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide involves a multi-step process starting with the reaction between 2-naphthol and 2-bromoacetyl pyrimidine. The resulting intermediate is then reacted with potassium tert-butoxide and N,N-dimethylformamide to form the final product, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide. The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been optimized to yield high purity and high yield, making it a valuable tool for scientific research.

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. In preclinical studies, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been shown to have neuroprotective effects and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of cancer and inflammatory bowel disease.

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-14(18-13-8-17-16(22)19-15(13)21)9-23-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2,(H,18,20)(H2,17,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZPNHPAPIMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2-naphthyloxy)acetamide

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